2,6-Dibromo-3-cyclopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Br2NO |
|---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
2,6-dibromo-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7Br2NO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
CGYRLKXZDYSKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromo 3 Cyclopropoxypyridine
Introduction of the Cyclopropoxy Moiety: Alkoxylation Strategies
Catalytic Alkoxylation Methods
The introduction of the cyclopropoxy group onto the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. Catalytic alkoxylation, particularly through Ullmann-type coupling reactions, represents a prevalent and effective method for forming the requisite C-O bond. organic-chemistry.orgacs.org These reactions typically involve the copper-catalyzed coupling of an aryl halide with an alcohol. organic-chemistry.orgacs.org
In the context of synthesizing 2,6-dibromo-3-cyclopropoxypyridine, a plausible precursor would be a 2,6-dibromo-3-halopyridine, which could undergo a copper-catalyzed coupling with cyclopropanol. The general mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org The efficiency of this process can be significantly influenced by the choice of catalyst, ligand, base, and solvent. Modern variations of the Ullmann reaction often employ soluble copper catalysts supported by ligands such as diamines, acetylacetonates, or picolinic acid, which can lead to higher yields under milder conditions compared to traditional methods that required high temperatures and stoichiometric amounts of copper. organic-chemistry.orgnih.gov
For instance, the coupling of a di-halogenated pyridine with an alcohol can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or dioxane. nih.gov The use of ligands can stabilize the copper catalyst and facilitate the reaction.
Regioselective Bromination Protocols for Pyridine Rings
The introduction of bromine atoms at specific positions on the pyridine ring is crucial for the synthesis of this compound. This can be achieved through either direct or indirect bromination methods.
Direct Bromination Methodologies
Direct bromination of a pyridine ring can be challenging due to the deactivation of the ring by the nitrogen atom. However, the presence of activating groups, such as a hydroxyl or alkoxy group, can facilitate electrophilic substitution. In the synthesis of the target compound, if one were to start with 3-cyclopropoxypyridine, direct bromination would be a potential route to introduce the two bromine atoms. The directing effect of the cyclopropoxy group would need to be considered to achieve the desired 2,6-disubstitution pattern. Reagents such as N-bromosuccinimide (NBS) are often employed for the selective bromination of activated heterocyclic rings. The choice of solvent can also play a significant role in the regioselectivity of the reaction.
Indirect Bromination via Functional Group Transformation
An alternative to direct bromination is the transformation of existing functional groups into bromine atoms. A common strategy involves the Sandmeyer reaction, where amino groups are converted to diazonium salts and subsequently displaced by bromide. For example, starting from 2,6-diamino-3-hydroxypyridine, one could first perform the alkoxylation to introduce the cyclopropoxy group, followed by a double Sandmeyer reaction to replace the amino groups with bromine. This method offers a high degree of regiocontrol.
Another indirect method could involve the halogen exchange of a 2,6-dichloropyridine (B45657) derivative. While this is more commonly used for introducing fluorine or iodine, under specific conditions, it could be a viable route for bromination.
Tandem and Cascade Reaction Sequences in Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. While specific tandem reactions for the direct synthesis of this compound are not widely reported, one could envision a sequence starting from a simpler pyridine derivative. For example, a reaction cascade could be designed to first functionalize the pyridine ring and then build the desired substitution pattern in a sequential manner.
A hypothetical tandem process could involve the initial formation of a pyridyne intermediate from a dihalopyridine, followed by a regioselective addition of a cyclopropoxy nucleophile and a subsequent trapping with a bromine source. However, controlling the regioselectivity of such reactions can be challenging.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters to consider for each synthetic step include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For the crucial copper-catalyzed alkoxylation step, a screening of various copper sources (e.g., CuI, Cu2O, Cu(OAc)2) and ligands can identify the most effective combination. researchgate.netresearchgate.net The base is also critical, with common choices including inorganic bases like Cs2CO3 and K2CO3, and organic bases. The reaction temperature and time must be carefully controlled to ensure complete conversion while minimizing the formation of byproducts.
In the bromination steps, the stoichiometry of the brominating agent (e.g., NBS) is crucial to control the degree of bromination. The solvent choice can influence the reaction rate and selectivity. Post-reaction purification techniques, such as column chromatography or recrystallization, are essential to obtain the final product with high purity.
Scalability Considerations for Synthetic Routes
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges. Key considerations include the cost and availability of starting materials and reagents, the safety of the chemical processes, and the efficiency and environmental impact of the synthetic route.
For the Ullmann-type coupling, the use of expensive ligands and large quantities of copper catalysts might be prohibitive on a large scale. Therefore, developing ligand-free conditions or using highly active and recyclable catalysts is a key area of research. organic-chemistry.org The safety of handling pyrophoric reagents or performing reactions at high temperatures and pressures must be carefully assessed.
Chemical Reactivity and Transformation of 2,6 Dibromo 3 Cyclopropoxypyridine
Carbon-Carbon Bond Forming Cross-Coupling Reactions
The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis. For 2,6-Dibromo-3-cyclopropoxypyridine, palladium and nickel-catalyzed cross-coupling reactions are the primary methods to achieve this transformation, enabling the introduction of a wide range of aryl, vinyl, and alkyl groups.
Palladium catalysis is a powerful tool for the functionalization of aryl halides. wikipedia.org The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for forming biaryl linkages. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura reactions on dihalopyridines are well-established. researchgate.netnih.gov Typically, the reaction of a dihalopyridine with an arylboronic acid in the presence of a palladium catalyst and a base can lead to either mono- or diarylated products. youtube.comrsc.org The selectivity is often influenced by the stoichiometry of the reagents, the nature of the catalyst and ligands, and the reaction temperature. For instance, using a sterically hindered phosphine (B1218219) ligand can favor mono-arylation.
The Sonogashira reaction, which couples terminal alkynes with aryl halides, provides a direct route to arylalkynes. youtube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reactivity of dihalopyridines in Sonogashira couplings often shows a preference for reaction at the more electron-deficient position.
The Negishi, Stille, and Heck reactions represent other important palladium-catalyzed transformations for C-C bond formation. The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. The Stille reaction utilizes organotin compounds, which are stable but raise toxicity concerns. The Heck reaction involves the coupling of an alkene with an aryl halide. nih.gov The success and selectivity of these reactions with this compound would be highly dependent on the choice of catalyst, ligand, base, and solvent.
A representative table of conditions for a Suzuki-Miyaura reaction on a related di-brominated heterocyclic compound is provided below to illustrate the typical parameters.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | newcastle.edu.au |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org They are particularly effective for the activation of less reactive C-Cl bonds and can also be used for the coupling of C-Br bonds. Nickel-catalyzed Suzuki-Miyaura and other cross-coupling reactions of this compound would likely proceed under similar principles to their palladium-catalyzed counterparts, often with different ligand requirements and reaction kinetics. The development of specific nickel-based catalytic systems for this substrate could offer advantages in terms of cost and reactivity.
While palladium and nickel are the most common catalysts, other transition metals such as copper and iron have also been utilized in cross-coupling reactions. These alternative metals can offer different reactivity profiles and selectivities. For instance, copper-catalyzed couplings are well-known for the formation of carbon-heteroatom bonds but can also mediate certain C-C bond formations.
The key to achieving selective mono-functionalization of this compound lies in the rational design and selection of ligands for the transition metal catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often promote selective reaction at one of the bromine sites by sterically hindering the approach to the second site after the initial coupling has occurred. researchgate.net The choice of solvent and base also plays a crucial role in modulating the reactivity and selectivity of the catalytic system.
Carbon-Heteroatom Bond Forming Reactions
The introduction of heteroatoms such as nitrogen is of great importance in medicinal chemistry. The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.
The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with aryl halides. nih.govnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a selective mono-amination would be highly desirable to generate intermediates for further functionalization. This selectivity can often be achieved by careful control of reaction conditions, such as using a specific palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base like cesium carbonate or sodium tert-butoxide. The reaction temperature and the nature of the amine also significantly influence the outcome.
Below is a general representation of a Buchwald-Hartwig amination on a bromo-substituted pyridine (B92270) derivative.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | Good | nih.gov |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |
Etherification and Thioetherification Reactions
The bromine atoms at the C2 and C6 positions of this compound are susceptible to nucleophilic substitution, enabling the formation of new carbon-oxygen (ether) and carbon-sulfur (thioether) bonds. These transformations are typically accomplished using metal-catalyzed cross-coupling reactions.
Etherification: The synthesis of aryl ethers from this compound can be achieved through well-established methods such as the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann reaction typically involves the copper-catalyzed reaction of an aryl halide with an alcohol. For instance, the reaction of 2,6-dibromopyridine (B144722) with potassium t-butoxide in refluxing t-butyl alcohol is a known method for introducing an alkoxy group. google.com More modern approaches, like the Buchwald-Hartwig etherification, utilize palladium catalysts with specialized ligands to couple alcohols with aryl halides under milder conditions than the Ullmann reaction. sci-hub.se These methods allow for the sequential or double displacement of the bromine atoms to yield mono- or di-alkoxy-substituted pyridines.
Thioetherification: The introduction of sulfur-based functional groups is also a key transformation. Palladium-catalyzed reactions are particularly effective for this purpose. Research has shown that 2,6-dibromopyridine can react efficiently with indium tri(organothiolates) in the presence of a palladium acetate (B1210297) and Xantphos catalyst system to produce the corresponding di-substituted thioethers in excellent yields. acs.org Another established method involves reacting 2,6-dibromopyridine with a disulfide, such as diphenyl disulfide, using a strong base like potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMSO. iu.edu These reactions demonstrate the feasibility of converting one or both bromo-substituents to thioethers, providing a pathway to a diverse range of sulfur-containing pyridine derivatives.
| Reactant | Catalyst/Reagents | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Indium tri(organothiolates) | Pd(OAc)₂, Xantphos, DIPEA | Not Specified | Di-substituted Thioether | acs.org |
| Diphenyl disulfide | KOtBu | DMSO | Di-substituted Thioether | iu.edu |
Fluorination and Other Halogen Exchange Reactions
The conversion of the carbon-bromine bonds in this compound to other carbon-halogen bonds, particularly carbon-fluorine bonds, is a valuable transformation in medicinal chemistry. This is typically achieved through halogen exchange (Halex) reactions.
The classic Finkelstein reaction, which involves nucleophilic substitution with a metal halide salt, can be used to exchange one halogen for another. wikipedia.org While traditional Finkelstein conditions are less effective for unactivated aryl halides, catalyzed versions have been developed. nih.gov The aromatic Finkelstein reaction, often catalyzed by copper(I) iodide with a diamine ligand, can effectively convert aryl bromides to aryl iodides using sodium iodide. nih.gov
For fluorination, more modern methods are required. Palladium-catalyzed fluorination using silver fluoride (B91410) (AgF) as the fluoride source is a viable strategy for aryl bromides. nih.gov Alternatively, copper-catalyzed systems can also be employed. thermofisher.com The use of alkali metal fluorides like potassium fluoride (KF) is common, though its effectiveness is highly dependent on the solvent and the use of phase-transfer catalysts, such as 18-crown-6, to enhance the nucleophilicity of the fluoride ion. researchgate.net These methods provide pathways to replace the bromine atoms with fluorine, although the specific conditions would need to be optimized to control for mono- versus di-substitution and to ensure the stability of the cyclopropoxy group.
Functional Group Interconversions on the Pyridine Ring
The two bromine atoms on the pyridine ring serve as versatile handles for a wide range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures or introducing alkyl groups. sci-hub.se On polyhalogenated pyridines, the reaction can be highly regioselective, influenced by both steric and electronic factors of other substituents on the ring. rsc.orgrsc.org For example, an electron-withdrawing group at the 3-position of a 2,6-dichloropyridine (B45657) directs coupling to the C2 position. rsc.org The 3-cyclopropoxy group in the target molecule would be expected to influence the reactivity of the C2 and C6 positions, potentially allowing for selective mono-arylation under carefully controlled conditions before subsequent reaction at the second position. rsc.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. scirp.org It is a powerful method for synthesizing arylalkynes. On polyhalogenated systems, chemoselectivity is often dictated by the relative reactivity of the C-X bonds (I > Br > Cl). rsc.org For a dibromo-substrate, catalyst and ligand choice can control the outcome. For instance, in diiodopurines, some palladium catalysts favor reaction at the C2 position while others favor C8, demonstrating that selectivity is tunable. rsc.org This suggests that this compound could undergo selective mono- or di-alkynylation.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, providing access to a wide range of substituted anilines. nih.gov The reaction has been successfully applied to dihalopyridines, with reports of selective mono-amination of 2,6-dichloropyridines by careful control of stoichiometry and reaction conditions. nih.gov
Halogen-Metal Exchange: The bromine atoms can be exchanged with a metal (typically lithium or magnesium) to form an organometallic intermediate, which can then be quenched with various electrophiles. This reaction's regioselectivity is highly sensitive to the substrate and reagents. For example, 3,5-dibromopyridine (B18299) undergoes magnesiation at the 2-position, ortho to the nitrogen. znaturforsch.com This method provides an alternative route to functionalization that is complementary to cross-coupling.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C(sp²) - C(sp²/sp³) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | rsc.org |
| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | Pd(PPh₃)₄, CuI | scirp.orgrsc.org |
| Buchwald-Hartwig | Amine | C(sp²) - N | Pd₂(dba)₃/Ligand | nih.govnih.gov |
Reactions Involving the Cyclopropoxy Ring
The cyclopropoxy group is a defining feature of the molecule, and its stability and potential reactivity are critical considerations during synthetic planning.
Ring-Opening Reactions and Derivatization
The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.gov While the ether linkage in an aryl cyclopropyl (B3062369) ether is generally stable, the three-membered ring can be cleaved by strong acids. Both Brønsted and Lewis acids can catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes. nih.gov For instance, triflic acid has been used to catalyze the ring-opening of aryl cyclopropanes. nih.gov This reactivity is analogous to the acid-catalyzed ring-opening of epoxides, although cyclopropanes are generally less reactive. libretexts.orgmasterorganicchemistry.com Therefore, synthetic transformations on this compound that require harsh acidic conditions could lead to the unintended cleavage of the cyclopropoxy ring. Most standard cross-coupling conditions, which are typically basic or neutral, are expected to leave the cyclopropoxy group intact.
Rearrangement Reactions
Rearrangement reactions involving aryl ethers are well-known, with the Claisen rearrangement of allyl aryl ethers being a classic example. libretexts.org This specific -sigmatropic rearrangement requires an allyl group and is not applicable to the cyclopropoxy moiety. libretexts.orgbyjus.com Aryl cyclopropyl ethers are generally conformationally rigid and not prone to thermal rearrangements under standard conditions. acs.orgacs.org More complex rearrangements of cycloalkenyl aryl ethers have been observed, but these typically involve larger, more flexible rings and often proceed through a series of steps including Claisen and Cope rearrangements. nih.govmdpi.com For this compound, the cyclopropoxy ring is expected to be a stable substituent that does not readily participate in rearrangement reactions under the conditions typically used for modifying the pyridine core.
Chemo- and Regioselectivity in Reactions of Polyfunctionalized Pyridines
The presence of multiple reactive sites—two C-Br bonds and a cyclopropoxy ether—on this compound makes selectivity a paramount concern in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary consideration is the reactivity of the C-Br bonds versus the cyclopropoxy C-O bond. Palladium-catalyzed cross-coupling reactions are highly chemoselective for the oxidative addition into carbon-halogen bonds over the cleavage of a stable C-O ether bond. Thus, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be performed on the C-Br positions without disturbing the cyclopropoxy group, provided that harsh acidic conditions are avoided. nih.gov
Regioselectivity concerns the selective reaction at one of two similar positions. The C2 and C6 bromine atoms are electronically and sterically distinct due to the presence of the adjacent 3-cyclopropoxy group. This asymmetry is the basis for achieving regioselective mono-functionalization. The outcome of a reaction at C2 versus C6 can be influenced by several factors:
Electronic Effects: The electron-donating nature of the cyclopropoxy group can increase the electron density of the pyridine ring, potentially influencing the relative electrophilicity of the C2 and C6 positions.
Steric Hindrance: The cyclopropoxy group provides steric bulk adjacent to the C2 position, which may hinder the approach of a catalyst or reagent, thereby favoring reaction at the more accessible C6 position.
Catalyst and Ligand Control: In palladium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity. Bulky phosphine ligands can exacerbate steric effects, leading to higher selectivity for the less hindered position. nih.gov Conversely, different catalyst systems can override these intrinsic biases. Studies on substituted dihalopyridines have shown that catalyst and ligand choice can completely switch the site of reaction. rsc.orgrsc.orgnih.gov For instance, in the Suzuki coupling of 2,4-dibromopyridine, the reaction is normally selective for the C2 position, but certain catalyst systems can promote reaction at C4. researchgate.netresearchgate.net This precedent suggests that by carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, it is possible to selectively functionalize either the C2 or C6 position of this compound, enabling its use in sequential and iterative cross-coupling strategies.
Structural Analysis and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Single-Crystal X-ray Diffraction Studies of 2,6-Dibromo-3-cyclopropoxypyridine and its Derivatives
There are no published single-crystal X-ray diffraction studies for this compound. As a result, an analysis of its molecular conformation, geometry, supramolecular interactions, and crystal packing through techniques like Hirshfeld surface analysis is not possible.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While commercial suppliers may possess high-resolution mass spectrometry data for formula confirmation, this data is not part of a formal scientific study and is therefore not available for a detailed discussion in this context.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. By probing the vibrational modes of chemical bonds, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound, the spectra would be a composite of the vibrations from the 2,6-dibromopyridine (B144722) core and the 3-cyclopropoxy substituent.
The principal functional groups and their expected vibrational frequencies are:
Pyridine (B92270) Ring: The aromatic pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, would also be present. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.
C-Br Bonds: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.
Cyclopropoxy Group: This group contributes several characteristic vibrations. The C-H stretching vibrations of the cyclopropyl (B3062369) ring are anticipated just above 3000 cm⁻¹. The strained C-C bonds of the cyclopropane (B1198618) ring have characteristic stretching and deformation modes. The C-O stretching vibration of the ether linkage is expected in the 1250-1000 cm⁻¹ range.
Aromatic C-H Bonds: The C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 900-700 cm⁻¹ range.
While no specific experimental spectra for this compound are publicly available, a correlative analysis based on known data for 2,6-dibromopyridine and cyclopropyl ethers allows for the prediction of its key vibrational bands. chemicalbook.comnih.govunifr.chthermofisher.comchemicalbook.comresearchgate.netnih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | IR, Raman |
| C-H Stretch | Aliphatic (Cyclopropyl) | 3050 - 2950 | IR, Raman |
| C=C/C=N Stretch | Pyridine Ring | 1600 - 1400 | IR, Raman |
| C-O-C Stretch | Cyclopropyl Ether | 1250 - 1000 | IR |
| Ring Breathing | Pyridine Ring | ~1000 | Raman |
| C-H Bend (out-of-plane) | Aromatic (Pyridine) | 900 - 700 | IR |
| C-Br Stretch | Bromo-substituent | 600 - 500 | IR, Raman |
This predictive table highlights the utility of vibrational spectroscopy in confirming the presence of the key structural motifs within this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if chiral derivatives are synthesized)
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center in the cyclopropoxy group or by replacing one of the bromine atoms with a chiral substituent. rsc.orgresearchgate.netnumberanalytics.comacs.orgacs.org The synthesis of such chiral molecules necessitates a method to determine their enantiomeric purity, for which chiroptical spectroscopy, particularly Circular Dichroism (CD), is a highly effective tool. nih.govchromatographytoday.comnih.govjascoinc.com
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. A positive or negative peak in a CD spectrum is known as a Cotton effect.
For a hypothetical chiral derivative of this compound, let us consider the introduction of a methyl group at one of the cyclopropyl carbons, creating a chiral center. The resulting enantiomers, (R)- and (S)-2,6-Dibromo-3-(2-methylcyclopropoxy)pyridine, would be distinguishable by CD spectroscopy.
The process would involve:
Measurement: The CD spectrum of a sample is recorded.
Comparison: The spectrum is compared to the spectrum of a pure enantiomer (if available).
Quantification: The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of each enantiomer) would show no CD signal. The enantiomeric excess (% ee) can be calculated from the observed CD signal. rsc.org
Table 2: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Derivative
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Circular Dichroism (Δε, L·mol⁻¹·cm⁻¹) |
| (R)-enantiomer | 280 | +5.2 |
| (S)-enantiomer | 280 | -5.2 |
| Racemic Mixture | 280 | 0.0 |
This hypothetical data illustrates that the (R)-enantiomer would exhibit a positive Cotton effect at 280 nm, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. The absence of a CD signal would indicate a racemic mixture. This technique provides a robust and sensitive method for assessing the success of an asymmetric synthesis in producing a single enantiomer. nih.govnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2,6-Dibromo-3-cyclopropoxypyridine, DFT calculations would be instrumental in providing a fundamental understanding of its behavior.
A primary application of DFT would be to analyze the electronic structure of this compound. This involves calculating the distribution of electrons within the molecule to understand its chemical bonding and reactivity. Key parameters that would be investigated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For instance, studies on related thiophene (B33073) derivatives have utilized DFT to correlate the HOMO-LUMO gap with observed chemical behavior. researchgate.net
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. The electronegative bromine and nitrogen atoms are expected to draw electron density, influencing the molecule's interaction with other chemical species.
Electrostatic Potential (ESP) Maps: ESP maps would visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.
A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation, might look like this:
| Property | Predicted Value (Arbitrary Units) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, these would include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. While spectral data for the title compound is noted to be available from some commercial suppliers, academic studies with detailed assignments and computational correlations are not readily found. bldpharm.com
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the IR spectrum. This would help in identifying characteristic bond vibrations, such as the C-Br, C-O, and pyridine (B92270) ring modes.
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic excited states.
Conformational Analysis of the Cyclopropoxy Moiety and Pyridine Ring System
The three-dimensional structure of this compound is not rigid. The cyclopropoxy group can rotate relative to the pyridine ring. Conformational analysis would be crucial to identify the most stable arrangement (the global minimum) and other low-energy conformers. This analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle between the cyclopropoxy group and the pyridine ring and calculating the energy at each step would generate a potential energy surface. This would reveal the energy barriers to rotation and the most stable conformations.
Geometric Parameters: The analysis would provide detailed information on bond lengths, bond angles, and dihedral angles for the lowest energy conformers. Studies on similar substituted pyridines, like 2,6-dibromo-3,5-dimethylpyridine, have shown how substituents influence the planarity and packing of the pyridine ring system in the solid state. kcl.ac.uk
A hypothetical data table summarizing a conformational analysis might include:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |
| 1 (Global Minimum) | 0.00 | 90° |
| 2 | 1.5 | 0° |
| 3 | 2.8 | 180° |
Note: This table is a hypothetical representation of potential conformational analysis results.
Reaction Mechanism Studies for Synthetic Transformations
Theoretical chemistry can be used to model the step-by-step process of chemical reactions, providing a deeper understanding of how this compound might be synthesized or how it might react.
For a given synthetic transformation, such as a cross-coupling reaction to replace one of the bromine atoms, computational studies can identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for understanding the reaction's feasibility. By mapping the entire reaction pathway, from reactants to products through the transition state, a detailed mechanism can be proposed.
Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Energy (ΔE): The energy difference between the reactants and the products, which indicates whether a reaction is exothermic or endothermic.
These calculations would be invaluable for optimizing reaction conditions in a laboratory setting, for instance, in Suzuki coupling reactions which are commonly used for similar bromo-substituted aromatic compounds. researchgate.netresearchgate.net
Molecular Modeling and Docking Studies in Scaffold Design
Molecular modeling and docking studies are powerful computational techniques used to predict the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These methods are instrumental in the rational design of new drug scaffolds by providing insights into the binding mode, affinity, and selectivity of a compound.
In the context of designing scaffolds based on the this compound framework, molecular docking simulations would be employed to virtually screen its potential to bind to various therapeutic targets. The process involves generating a three-dimensional model of the compound and "docking" it into the active site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy.
For instance, if designing inhibitors for a specific kinase, the this compound scaffold would be docked into the ATP-binding pocket of the enzyme. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the compound and the amino acid residues of the target. The dibromo substitutions on the pyridine ring can be particularly important for forming halogen bonds, which are increasingly recognized as significant interactions in drug-target binding. The cyclopropoxy group, on the other hand, can explore hydrophobic pockets within the active site.
The insights gained from these docking studies can guide the structural modification of the this compound scaffold to enhance its binding affinity and selectivity. For example, if the docking results indicate a void in a particular region of the active site, medicinal chemists can design derivatives with additional functional groups at that position to form new, favorable interactions.
Below is a hypothetical data table illustrating the type of results that might be generated from a docking study of this compound and its analogs against a hypothetical protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| This compound | -8.5 | Lys78, Leu132, Asp184 | Hydrogen Bond, Halogen Bond, Hydrophobic |
| Analog A (3-methoxy) | -7.9 | Lys78, Leu132 | Hydrogen Bond, Hydrophobic |
| Analog B (3-isopropoxy) | -8.8 | Lys78, Leu132, Val140 | Hydrogen Bond, Hydrophobic |
| Analog C (2-Chloro-6-Bromo) | -8.2 | Lys78, Asp184 | Hydrogen Bond, Halogen Bond |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Scaffold Exploration
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are most correlated with that activity. QSAR is a valuable tool for predicting the activity of new, untested compounds and for optimizing lead structures.
For the exploration of the this compound scaffold, a QSAR study would begin with the synthesis and biological testing of a library of analogs. These analogs would feature variations at different positions of the pyridine ring. A wide range of molecular descriptors would then be calculated for each compound, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which are influenced by the electronegative bromine and oxygen atoms.
Steric descriptors: (e.g., molecular volume, surface area) which are affected by the size of the substituents.
Hydrophobic descriptors: (e.g., LogP) which describe the compound's lipophilicity.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of virtual compounds based on the this compound scaffold, allowing for the prioritization of synthetic efforts on the most promising candidates.
A hypothetical QSAR model for a series of 2,6-Dibromo-3-alkoxypyridine derivatives might look like the following equation:
pIC₅₀ = 0.85 * LogP - 0.23 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1
This equation would suggest that increasing the lipophilicity (LogP) and dipole moment while decreasing the molecular weight could lead to more potent compounds within this specific series.
The following table provides an example of the data used to generate such a QSAR model.
| Compound | pIC₅₀ (Experimental) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | pIC₅₀ (Predicted) |
| This compound | 6.2 | 3.1 | 294.98 | 2.5 | 6.1 |
| Analog D (3-ethoxy) | 5.8 | 2.8 | 282.99 | 2.3 | 5.7 |
| Analog E (3-propoxy) | 6.0 | 3.3 | 297.02 | 2.4 | 6.0 |
| Analog F (3-butoxy) | 6.4 | 3.8 | 311.05 | 2.6 | 6.5 |
By integrating molecular modeling, docking, and QSAR studies, researchers can efficiently explore the chemical space around the this compound scaffold, leading to the rational design of new molecules with desired biological activities.
Applications in Advanced Organic Synthesis and Molecular Scaffold Design
2,6-Dibromo-3-cyclopropoxypyridine as a Versatile Synthetic Building Block
The utility of this compound in organic synthesis is derived from its distinct structural features: a pyridine (B92270) core, two reactive bromine atoms, and a cyclopropoxy group. The pyridine ring itself is a key structural motif in over 7,000 existing drug molecules and serves as a precursor for pharmaceuticals and agrochemicals. rsc.org The two bromine atoms at the 2 and 6 positions are prime sites for a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This allows for the selective introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of diverse molecular libraries.
The cyclopropoxy group at the 3-position is a notable feature. The strained cyclopropyl (B3062369) ring can influence the electronic properties of the pyridine core and provides a three-dimensional character to the molecule. This is increasingly important in drug design for exploring new regions of chemical space. The ether linkage is generally stable, ensuring the integrity of this group throughout many synthetic transformations. The combination of these features makes this compound a highly adaptable starting material for the synthesis of complex, multi-substituted pyridine derivatives.
Design and Exploration of Novel Pyridine-Based Molecular Scaffolds
The development of novel molecular scaffolds is a critical endeavor in medicinal chemistry, aimed at identifying new chemical entities with desired biological activities. Pyridine-based structures are central to this effort.
The Concept of Privileged Scaffolds and Pyridine Derivatives
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. researchgate.netrsc.org Pyridine and its derivatives are widely recognized as privileged scaffolds. rsc.orgresearchgate.netdovepress.comscispace.commdpi.comrsc.org This is evidenced by their presence in a multitude of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. rsc.orgdovepress.commdpi.com Furthermore, a significant number of FDA-approved drugs incorporate the pyridine moiety, highlighting its therapeutic relevance across various diseases. rsc.orgdovepress.comscispace.comnih.govbenthamdirect.comingentaconnect.com The versatility of the pyridine scaffold allows for the creation of compound libraries with diverse functional groups, which can be screened against a wide range of biological targets. dovepress.com The development of new analogues based on pyridine templates is a major focus for synthetic chemists in the pursuit of new pharmaceutical leads. dovepress.com
Generation of Three-Dimensional Chemical Space (e.g., 3D scaffolds)
Modern drug discovery increasingly emphasizes the exploration of three-dimensional (3D) chemical space to identify molecules with improved properties, such as enhanced selectivity and better pharmacokinetics. nih.gov The generation of molecules with defined 3D structures is a powerful strategy to access novel areas of this space. nih.govbiorxiv.org Frameworks like this compound can serve as excellent starting points for building 3D scaffolds. The introduction of the cyclopropoxy group already imparts a degree of three-dimensionality. Subsequent functionalization of the dibromo positions can introduce further stereocenters and complex spatial arrangements. Deep learning and other computational models are being developed to generate 3D molecular coordinates and explore this expanded chemical space efficiently, often by preserving critical scaffolds during the generation process. biorxiv.orggithub.comresearchgate.netpnnl.gov
Strategies for Scaffold Hopping and Diversity-Oriented Synthesis
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a structurally different one while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property and compounds with improved properties. Pyridine derivatives have been successfully used in scaffold hopping approaches to identify new inhibitors for targets like cyclin-dependent kinase 2 (CDK2). nih.gov
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from a common starting material. The multiple reactive sites on a molecule like this compound make it an ideal substrate for DOS. By applying different reaction conditions and reagents, a wide array of distinct molecular architectures can be generated from this single precursor, significantly expanding the chemical space for screening and discovery.
Preparation of Functionalized Pyridine Derivatives for Ligand Development
The synthesis of functionalized pyridine derivatives is crucial for the development of new ligands that can interact with biological targets or be used in coordination chemistry. The C-H functionalization of pyridine rings is an atom-economical approach to creating substituted pyridines. nih.gov For a precursor like this compound, the bromine atoms offer predictable and high-yielding handles for functionalization through various cross-coupling reactions. This allows for the precise placement of different functional groups that can act as hydrogen bond donors or acceptors, hydrophobic moieties, or metal-coordinating sites, all of which are critical for effective ligand-receptor interactions. For example, the synthesis of bipyridine derivatives, which are important ligands in catalysis and materials science, can be achieved through the coupling of appropriately substituted bromopyridines. mdpi.com
Precursors for Advanced Materials with Specific Electronic or Optical Properties
The unique electronic properties of the pyridine ring make its derivatives attractive for applications in materials science. Functionalized pyridines can be used as building blocks for organic semiconductors, polymers, and other advanced materials with specific electronic or optical properties. The electronic structure of these materials can be fine-tuned by altering the substituents on the pyridine core. aps.orgaps.org For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's conductivity and light-absorbing or emitting characteristics. The presence of the cyclopropoxy group in this compound could also impart interesting photophysical properties. The ability to systematically modify the structure of this precursor through its reactive bromine atoms allows for the rational design of materials with tailored optoelectronic functions.
Integration into DNA-Encoded Libraries (DELs) for Chemical Space Exploration
DNA-Encoded Libraries (DELs) represent a powerful technology in modern drug discovery, enabling the synthesis and screening of vast collections of chemical compounds. The core principle of DEL technology involves the attachment of a unique DNA tag to each chemical compound, which serves as an amplifiable barcode for its identification. The construction of these libraries relies on the use of diverse and versatile chemical building blocks that can undergo reliable and DNA-compatible chemical transformations.
The general strategy for incorporating such a building block into a DEL would involve a series of DNA-compatible reactions. For instance, one of the bromine atoms could be subjected to a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a new substituent. The resulting product, still bearing the second bromine atom, could then undergo a subsequent diversification reaction. This stepwise approach allows for the generation of a large number of unique compounds from a single, versatile scaffold.
The cyclopropoxy group at the 3-position of the pyridine ring is another key feature. This small, rigid cycloalkyl ether group can introduce a three-dimensional character to the resulting molecules, a desirable trait in drug candidates as it can lead to improved binding affinity and selectivity for their biological targets.
Table 1: Potential DNA-Compatible Reactions for this compound in DEL Synthesis
| Reaction Type | Potential Reagents | Purpose in DEL Synthesis |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Introduction of diverse aromatic systems |
| Buchwald-Hartwig Amination | Primary or secondary amines | Formation of C-N bonds to introduce various amine-containing fragments |
| Sonogashira Coupling | Terminal alkynes | Introduction of linear, rigid alkyne linkers or functional groups |
| Stille Coupling | Organostannanes | Formation of C-C bonds with a wide range of functionalities |
Development of Chemical Probes for Research Applications
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, in a selective manner. They are indispensable tools in chemical biology for elucidating biological pathways and validating new drug targets. The development of effective chemical probes requires a scaffold that can be readily modified to optimize binding affinity and selectivity, and to incorporate reporter tags (e.g., fluorescent dyes or biotin) for target identification and visualization.
The this compound scaffold is well-suited for the development of chemical probes. The two bromine atoms provide orthogonal handles for chemical functionalization. One bromine atom can be used to append a "warhead" or binding fragment that interacts with the target protein. The other bromine atom can then be used to attach a linker connected to a reporter tag. This modular synthetic approach allows for the rapid generation of a series of probe candidates with different binding elements and reporter groups.
For example, a library of potential binding fragments could be introduced at one of the bromine positions via a Suzuki coupling reaction. The resulting compounds could then be screened for binding to the target of interest. Once a promising binder is identified, the remaining bromine atom can be functionalized with a linker and a fluorescent tag to create a tool for cellular imaging experiments.
Future Research Directions and Perspectives
Emerging Methodologies for Eco-Friendly Synthesis of 2,6-Dibromo-3-cyclopropoxypyridine
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of this compound is an area ripe for the application of green chemistry principles. Future research will likely pivot away from traditional, often harsh, synthetic routes towards more environmentally benign alternatives.
One promising avenue is the exploration of flow chemistry . This technique, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages. These include enhanced reaction control, improved safety, and higher yields. For the synthesis of this compound, a flow-based approach could enable precise control over reaction parameters such as temperature and stoichiometry, potentially minimizing the formation of byproducts and reducing waste.
Another key area of development is the use of alternative and greener solvents . Traditional organic solvents often pose environmental and health risks. Research into the use of supercritical fluids, ionic liquids, or deep eutectic solvents for the synthesis of this compound could lead to significantly more sustainable processes.
Furthermore, the development of catalytic systems that are more efficient and can be easily recycled is a critical goal. This includes the investigation of heterogeneous catalysts, which can be readily separated from the reaction mixture, and biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, higher yields, reduced waste |
| Greener Solvents | Reduced environmental impact, improved process safety |
| Advanced Catalysis | Increased efficiency, catalyst recyclability, milder reaction conditions |
Exploration of Unprecedented Reactivity Patterns of the Compound
The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity patterns. The two bromine atoms at positions 2 and 6 of the pyridine (B92270) ring are susceptible to a variety of transformations, including cross-coupling reactions, lithiation-substitution sequences, and direct amination reactions.
Future research should focus on systematically exploring the reactivity of these bromine atoms under a wide range of conditions. This could involve investigating their participation in well-established reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as exploring more esoteric transformations. The cyclopropoxy group, while generally considered stable, may also participate in or influence the reactivity of the pyridine core in unexpected ways. For instance, its electron-donating nature could modulate the regioselectivity of electrophilic aromatic substitution reactions.
A systematic study of the compound's reactivity could be tabulated to provide a clear overview of its synthetic potential.
| Reaction Type | Potential Outcome with this compound |
| Suzuki Coupling | Formation of C-C bonds, introduction of new aryl or alkyl groups |
| Sonogashira Coupling | Formation of C-C triple bonds, synthesis of alkynylpyridines |
| Buchwald-Hartwig Amination | Formation of C-N bonds, introduction of amino groups |
| Lithiation-Substitution | Regioselective functionalization at the bromine-bearing positions |
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. For this compound, these computational tools can be employed to accelerate the discovery of new synthetic routes and to predict the properties of its derivatives.
ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for a given transformation. This could be applied to the synthesis of this compound to identify the most efficient catalysts, solvents, and reaction times, thereby reducing the need for extensive empirical optimization.
Furthermore, AI can be used to design novel derivatives of this compound with desired properties. By learning the relationship between chemical structure and biological activity or material properties, AI models can propose new molecules that are likely to be active in a particular application. This in silico design process can significantly reduce the time and cost associated with traditional drug discovery and materials development.
Development of High-Throughput Synthesis and Screening Approaches for Derivatives
To fully explore the chemical space around this compound, high-throughput synthesis and screening (HTS) methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds.
The development of automated synthesis platforms could enable the parallel synthesis of hundreds or even thousands of derivatives of this compound. By systematically varying the substituents on the pyridine ring, a diverse library of compounds can be generated.
Once synthesized, these libraries can be subjected to HTS to identify compounds with interesting biological or material properties. This could involve screening for activity against a particular enzyme or receptor, or for desirable properties such as fluorescence or conductivity. The data generated from these screens can then be used to inform the design of the next generation of derivatives.
Role of this compound in the Construction of Macrocyclic and Supramolecular Architectures
The rigid and well-defined geometry of the pyridine ring, combined with the presence of two reactive bromine atoms, makes this compound an attractive building block for the construction of macrocycles and supramolecular assemblies.
Macrocycles are large, cyclic molecules that often exhibit unique properties, such as the ability to bind to specific ions or molecules. By using this compound as a corner piece, it may be possible to construct novel macrocycles with interesting host-guest chemistry.
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, while the bromine atoms can participate in halogen bonding. These interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as coordination polymers or molecular cages.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for 2,6-Dibromo-3-cyclopropoxypyridine, and how can purity be confirmed?
- Methodological Answer : Synthesis typically involves bromination of 3-cyclopropoxypyridine using brominating agents (e.g., NBS or Br₂ in controlled conditions). Cyclopropoxylation can be achieved via nucleophilic aromatic substitution (SNAr) using cyclopropanol under basic conditions (e.g., NaH or K₂CO₃). Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity confirmation requires:
- HPLC : Retention time consistency and absence of secondary peaks.
- ¹H/¹³C NMR : Sharp signals for aromatic protons (δ 7.0–8.5 ppm), cyclopropoxy protons (δ 0.5–1.5 ppm), and absence of unreacted starting material peaks.
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (C₈H₆Br₂NO, ~310.89 g/mol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies cyclopropoxy protons (multiplet at δ ~1.0 ppm) and aromatic protons (doublets due to para-bromine substituents).
- ¹³C NMR : Peaks for Br-substituted carbons (δ ~120–130 ppm) and cyclopropoxy carbons (δ ~5–15 ppm).
- Infrared (IR) Spectroscopy : Confirms C-O-C (cyclopropoxy) stretch at ~1100 cm⁻¹ and C-Br stretches at ~500–600 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How can cross-coupling reactions be designed using this compound as a substrate?
- Methodological Answer : The bromine atoms at positions 2 and 6 enable sequential cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki; Pd(OAc)₂ with SPhos for Buchwald-Hartwig.
- Order of Reactivity : Bromine at position 6 may react first due to steric and electronic effects.
- Solvent/Base Optimization : Use toluene/EtOH (Suzuki) or dioxane with Cs₂CO₃ (Buchwald-Hartwig). Monitor reaction progress via TLC or LC-MS. Post-reaction, isolate intermediates via selective crystallization .
Q. What strategies resolve contradictions in reported reactivity data for brominated pyridine derivatives?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. Systematic approaches include:
- Control Experiments : Replicate studies under identical conditions (solvent, catalyst, temperature).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways.
- In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and identify side reactions. Cross-validate findings with crystallographic data (e.g., Mercury software for structural analysis) .
Q. How is the crystal structure of this compound determined and refined?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Structure Solution : Employ SHELXT (direct methods) for initial phase determination.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement. Validate using Mercury CSD:
- Check for voids (Mercury’s void visualization tool).
- Compare packing motifs with similar compounds (e.g., halogen bonding patterns) .
Q. What computational methods predict the regioselectivity of functionalization in brominated pyridines?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic attack.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (bromine substituents) using VMD or PyMOL.
- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
